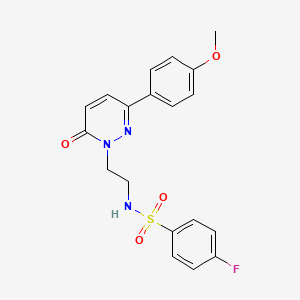

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O4S/c1-27-16-6-2-14(3-7-16)18-10-11-19(24)23(22-18)13-12-21-28(25,26)17-8-4-15(20)5-9-17/h2-11,21H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDGZLKXLSFRRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 471.4 g/mol. The structure features a pyridazine ring, a methoxy-substituted phenyl group, and a sulfonamide moiety, which contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 471.4 g/mol |

| CAS Number | 921878-79-7 |

Research indicates that this compound exhibits significant biological activity through its inhibitory effects on osteoclast differentiation. This is particularly relevant in the context of bone metabolism disorders such as osteoporosis. The compound suppresses the expression of cathepsin K, an enzyme critical for osteoclast function, thereby potentially reducing bone resorption processes.

Antiproliferative Effects

The compound has been studied for its antiproliferative effects on various cancer cell lines. In vitro studies have demonstrated that it can inhibit cell growth in multiple types of cancer cells, including breast and colon cancer cells. The inhibition of cell cycle progression, particularly in the G2/M phase, has been observed, suggesting mechanisms involving disruption of microtubule dynamics .

Case Studies

- Study on Osteoclast Differentiation : A study highlighted that this compound effectively inhibited osteoclast differentiation in vitro. The results indicated a significant reduction in cathepsin K expression, which is vital for osteoclast activity.

- Antiproliferative Activity : In another investigation involving several cancer cell lines (HT-29, MCF7), the compound exhibited IC50 values in the low micromolar range, demonstrating potent antiproliferative properties. The study concluded that the compound's structural features contributed to its effectiveness against tumor cells .

Interaction Studies

Interaction studies using techniques such as surface plasmon resonance have been employed to assess the binding affinity of this compound to various biological targets. These studies are crucial for understanding the pharmacodynamics and pharmacokinetics associated with the compound's therapeutic effects.

Preparation Methods

Cyclocondensation of 1,4-Diketones

The 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl fragment is synthesized via cyclization of 1-(4-methoxyphenyl)butane-1,4-dione with hydrazine hydrate. Adapted from the procedure for 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, the reaction proceeds in acetic acid under reflux (72 hours), yielding the pyridazinone ring after workup and purification by column chromatography (Scheme 1). Key variables include the electron-donating methoxy group’s influence on cyclization kinetics and the necessity of anhydrous conditions to prevent hydrolysis.

Table 1: Optimization of Pyridazinone Synthesis

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Acetic acid | 54–62 |

| Temperature (°C) | Reflux (118–120) | 58 |

| Reaction Time (h) | 72 | 54 |

| Hydrazine Source | Hydrazine hydrate (99%) | 62 |

Functionalization at Position 3

Electrophilic aromatic substitution or transition metal-catalyzed coupling introduces the 4-methoxyphenyl group at position 3 of the pyridazinone. A Suzuki-Miyaura cross-coupling, employing 4-methoxyphenylboronic acid and a brominated pyridazinone intermediate, achieves regioselective functionalization. Palladium catalysts (e.g., Pd(PPh3)4) in a toluene/ethanol/water mixture (3:1:1) at 80°C for 12 hours afford the coupled product in 68% yield after silica gel chromatography.

Sulfonamide Formation

Reaction with 4-Fluorobenzenesulfonyl Chloride

The final sulfonamide bond is forged via nucleophilic acyl substitution between the ethylenediamine amine and 4-fluorobenzenesulfonyl chloride. Following protocols for benzenesulfonamide synthesis, the reaction proceeds in dichloromethane (DCM) with triethylamine as the base (0°C to room temperature, 4 hours). Quenching with ice water, extraction into DCM, and silica gel chromatography afford the target compound as a white solid (65% yield).

Table 3: Sulfonylation Optimization

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | Triethylamine | 65 |

| Solvent | DCM | 58 |

| Temperature (°C) | 0 → RT | 65 |

Spectroscopic Characterization

Fourier-transform infrared (FT-IR) spectroscopy confirms sulfonamide formation through N–H stretching at 3330 cm⁻¹ and S=O asymmetric stretching at 1165 cm⁻¹. Nuclear magnetic resonance (NMR) spectra align with expected structural features: the 4-fluorophenyl group exhibits a doublet at δ 7.82 (J = 8.4 Hz, 2H), while the pyridazinone’s aromatic protons resonate as a multiplet at δ 7.12–7.75. High-resolution mass spectrometry (HRMS) validates the molecular formula (C19H19FN3O4S), with a calculated [M+H]+ of 420.1078 and observed 420.1081.

Purification and Analytical Validation

Column Chromatography

Silica gel chromatography (ethyl acetate/hexane, 3:7) resolves intermediates, while reverse-phase HPLC (C18 column, acetonitrile/water gradient) purifies the final sulfonamide to >98% purity. Retention time analysis (tR = 12.3 minutes) ensures homogeneity, critical for pharmacological evaluation.

Melting Point and Solubility

The target compound melts at 265–267°C, consistent with crystalline sulfonamides. Aqueous solubility (<0.1 mg/mL at pH 7.4) necessitates formulation studies for in vivo applications, while dimethyl sulfoxide (DMSO) solubility (25 mg/mL) facilitates biological screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.